molecular formula C22H22N4S B7833923 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833923
M. Wt: 374.5 g/mol
InChI Key: VWDCVFNXIPPFJX-UHFFFAOYSA-N
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Description

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-(4-propan-2-ylanilino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S/c1-14(2)16-9-11-18(12-10-16)24-21-19(13-23)20(25-22(26-21)27-4)17-7-5-15(3)6-8-17/h5-12,14H,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDCVFNXIPPFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methylphenyl, methylsulfanyl, and propan-2-ylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(METHYLSULFANYL)-4-{[4-(METHYLSULFANYL)PHENYL]SULFANYL}BENZENE
  • 1-(METHYLSULFONYL)-4-{(E)-2-[4-(METHYLSULFONYL)PHENYL]ETHENYL}BENZENE
  • 4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE

Uniqueness

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and the pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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